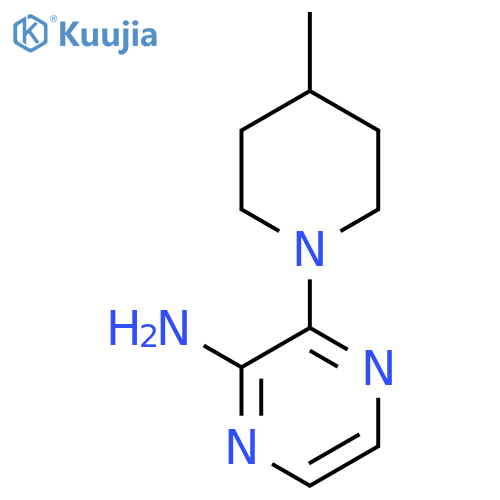

Cas no 1698522-47-2 (3-(4-Methylpiperidin-1-yl)pyrazin-2-amine)

3-(4-Methylpiperidin-1-yl)pyrazin-2-amine 化学的及び物理的性質

名前と識別子

-

- 3-(4-Methylpiperidin-1-yl)pyrazin-2-amine

-

- インチ: 1S/C10H16N4/c1-8-2-6-14(7-3-8)10-9(11)12-4-5-13-10/h4-5,8H,2-3,6-7H2,1H3,(H2,11,12)

- InChIKey: RGKMYLNPJNEBFY-UHFFFAOYSA-N

- ほほえんだ: N1(C2C(N)=NC=CN=2)CCC(C)CC1

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 177

- トポロジー分子極性表面積: 55

- 疎水性パラメータ計算基準値(XlogP): 1.2

3-(4-Methylpiperidin-1-yl)pyrazin-2-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM334691-1g |

3-(4-Methylpiperidin-1-yl)pyrazin-2-amine |

1698522-47-2 | 95%+ | 1g |

$592 | 2021-08-18 | |

| Chemenu | CM334691-1g |

3-(4-Methylpiperidin-1-yl)pyrazin-2-amine |

1698522-47-2 | 95%+ | 1g |

$644 | 2023-01-19 |

3-(4-Methylpiperidin-1-yl)pyrazin-2-amine 関連文献

-

Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535

-

Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563

-

Stella Totti,Mark C. Allenby,Susana Brito Dos Santos,Athanasios Mantalaris,Eirini G. Velliou RSC Adv., 2018,8, 20928-20940

-

Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036

-

Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602

-

Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432

-

Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117

-

Mária Andraščíková,Svetlana Hrouzková Anal. Methods, 2013,5, 1374-1384

Related Articles

-

アグノサイドによる新規化学生物医薬品の開発への応用化学生物医薬分野 近年、化学生物医学分野における研究は飛躍的に進歩しており、特にアグノサイド(agonist)を用いた新規医薬品の開発が大きな注目を……May 20, 2025

-

バイルアックソーレン酸塩の新規合成法を開発 1. 研究の背景と重要性 バイルアックソーレン(Biloxasolen)は、近年注目を集める医薬品成分として、その抗がん特性や炎症抑制作用が研究されていま……May 21, 2025

-

化学生物医薬品の安全性と有効性を評価するための新しいアプローチ: イェーガンローの役割 はじめに 化学生物医薬品(以下、CBS、Chemical Biological Pharmaceutical)……May 21, 2025

-

リンゴ酸の新規薬剤開発、治療効果が認められる化学生物医薬分野 リンゴ酸の新規薬剤開発について リンゴ酸は、長年にわたって食品や工業製品として利用されてきた天然化合物です。しかし、近年ではその医療分野……May 21, 2025

-

バレニリン酸塩の新しい用途を発見する研究チームが発表しました バレニリン酸塩とは何か?その基本的な概要 バレニリン酸塩は、天然由来の化合物であるバレニリン酸の塩として知られています。バレニリン酸は、……May 20, 2025

3-(4-Methylpiperidin-1-yl)pyrazin-2-amineに関する追加情報

Professional Introduction to 3-(4-Methylpiperidin-1-yl)pyrazin-2-amine (CAS No. 1698522-47-2)

3-(4-Methylpiperidin-1-yl)pyrazin-2-amine is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by the CAS number 1698522-47-2, has garnered considerable attention due to its potential applications in drug development and medicinal research. The molecular structure of this compound incorporates a piperidine ring and a pyrazine moiety, which are both crucial for its biological activity and interaction with target molecules.

The piperidine moiety in 3-(4-Methylpiperidin-1-yl)pyrazin-2-amine contributes to its ability to form stable hydrogen bonds and interact with various biological targets. This feature makes it a valuable scaffold for designing molecules that can modulate biological pathways effectively. Additionally, the 4-Methylpiperidin-1-yl substituent enhances the compound's solubility and metabolic stability, which are critical factors in drug design. These properties collectively make 3-(4-Methylpiperidin-1-yl)pyrazin-2-amine a promising candidate for further exploration in pharmaceutical applications.

In recent years, there has been growing interest in the development of novel therapeutic agents that target neurological disorders. The unique structural features of 3-(4-Methylpiperidin-1-yl)pyrazin-2-amine have positioned it as a potential lead compound for the treatment of conditions such as Parkinson's disease and Alzheimer's disease. Research studies have demonstrated that compounds with similar structural motifs can interact with neurotransmitter receptors and ion channels, thereby modulating neuronal activity. The presence of the pyrazin ring in 3-(4-Methylpiperidin-1-yl)pyrazin-2-amine further enhances its potential as a pharmacological agent by providing additional sites for interaction with biological targets.

One of the most compelling aspects of 3-(4-Methylpiperidin-1-yl)pyrazin-2-amine is its versatility in drug design. The compound's molecular framework allows for modifications at multiple sites, enabling researchers to fine-tune its pharmacological properties. For instance, substituents can be introduced at the nitrogen atoms of the piperidine and pyrazine rings to enhance binding affinity or selectivity. Such modifications are essential for developing drugs that exhibit high efficacy while minimizing side effects.

Recent advancements in computational chemistry have also facilitated the rapid design and optimization of molecules like 3-(4-Methylpiperidin-1-yl)pyrazin-2-amine. Molecular modeling techniques enable researchers to predict the binding modes of this compound with various biological targets, thereby accelerating the drug discovery process. These computational approaches have been particularly useful in identifying potential lead compounds for therapeutic intervention.

The synthesis of 3-(4-Methylpiperidin-1-yloxy)pyrazine derivatives has been extensively studied due to their pharmacological relevance. The synthetic pathways employed often involve multi-step organic reactions, including nucleophilic substitution, cyclization, and functional group transformations. The use of advanced catalytic systems has further improved the efficiency and scalability of these synthetic processes. Such advancements are crucial for ensuring a steady supply of high-quality material for preclinical and clinical studies.

In conclusion, 3-(4-Methylpiperidinyl)pyrazine is a versatile and promising compound with significant potential in pharmaceutical research. Its unique structural features, combined with its ability to interact with various biological targets, make it an attractive candidate for drug development. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the discovery and development of novel therapeutic agents.

1698522-47-2 (3-(4-Methylpiperidin-1-yl)pyrazin-2-amine) 関連製品

- 2253639-27-7(6-(Methoxymethyl)-1,1-dioxothiazinane-6-carboxylic acid)

- 2152795-08-7(1-(1-bromopropan-2-yl)-4-fluoro-2-(trifluoromethyl)benzene)

- 2639463-05-9(7-bromo-3H-1,2,3triazolo4,5-cpyridine hydrochloride)

- 175393-09-6(5-Bromo-2-(Cbz-amino)pyridine)

- 1220019-46-4(3-2-(sec-Butyl)phenoxypyrrolidine hydrochloride)

- 2228471-71-2(3-(3,3-dimethylcyclopentyl)methyl-3-methoxyazetidine)

- 2171300-69-7(2-cyclohexyl-2-{(1s,3s)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylformamido}acetic acid)

- 941927-86-2(2-methyl-7-(thiophen-2-yl)-5-{4-(trifluoromethyl)phenylmethyl}-4H,5H-1,3thiazolo4,5-dpyridazin-4-one)

- 97160-86-6(Benzamide, 2-methyl-N-(2,4,6-trichlorophenyl)-)

- 2109755-40-8(1,4-dimethyl-1H-pyrazole-3-sulfonamide)